molecular formula C15H24N2S B11801972 2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine

2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine

Cat. No.: B11801972
M. Wt: 264.4 g/mol
InChI Key: TYWYDMINGSSBEU-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine is a chemical compound with a unique structure that includes a pyridine ring substituted with an isopropylthio group and a propylpyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with isopropylthiol and 1-propylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Isopropylthio)-3-(1-propylpyrrolidin-2-yl)pyridine
  • 2-(Isopropylthio)-4-(1-propylpyrrolidin-2-yl)pyridine
  • 2-(Isopropylthio)-6-(1-propylpyrrolidin-2-yl)pyridine

Uniqueness

2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C15H24N2S

Molecular Weight

264.4 g/mol

IUPAC Name

2-propan-2-ylsulfanyl-5-(1-propylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C15H24N2S/c1-4-9-17-10-5-6-14(17)13-7-8-15(16-11-13)18-12(2)3/h7-8,11-12,14H,4-6,9-10H2,1-3H3

InChI Key

TYWYDMINGSSBEU-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CN=C(C=C2)SC(C)C

Origin of Product

United States

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